8-Methyl-8-nonenoic acid
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Overview
Description
8-Methyl-8-nonenoic acid is a medium-chain fatty acid with the molecular formula C10H18O2. It is a branched-chain fatty acid that is a degradation by-product of dihydrocapsaicin, a compound found in chili peppers.
Scientific Research Applications
8-Methyl-8-nonenoic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing various complex molecules. In biology, it is studied for its role in metabolic processes and its effects on cellular functions. In medicine, the compound is investigated for its potential therapeutic benefits, particularly in modulating energy metabolism and lipid accumulation in adipocytes . Additionally, it has industrial applications in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 8-Methyl-8-nonenoic acid is the transient receptor potential cation channel subfamily V member 1 (TRPV1) . This receptor is primarily responsible for the metabolic responses to capsaicinoids .
Mode of Action
this compound, being an analog of capsaicin, acts as an agonist of the TRPV1 receptor . This interaction triggers a series of cellular responses that influence energy metabolism .
Biochemical Pathways
this compound influences several biochemical pathways. During nutrient starvation, it decreases lipid amounts in association with the activation of AMP-activated protein kinase (AMPK), a molecular event that suppresses lipogenic processes . This suggests that this compound plays a role in lipid metabolism and energy regulation .
Pharmacokinetics
It is known that capsaicinoids, from which this compound is derived, are rapidly degraded in the body
Result of Action
The action of this compound results in modulated energy metabolism in adipocytes . Specifically, it decreases lipid amounts during nutrient starvation and reduces the lipolytic response to isoproterenol. It also increases glucose uptake when stimulated with insulin . These effects suggest that this compound could have potential benefits for metabolic health.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of nutrients can affect its impact on lipid metabolism . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methyl-8-nonenoic acid can be synthesized through various chemical reactions. One common method involves the microbial production of the compound via fermentation processes. This method utilizes genetically engineered microorganisms to produce the desired fatty acid . Another approach involves the chemical synthesis of relevant CoA-precursors, which are then converted into this compound through enzymatic reactions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation techniques. These methods are advantageous due to their scalability and the ability to produce high yields of the compound. The use of recombinant DNA technology and metabolic engineering has further enhanced the efficiency of these production methods .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-8-nonenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Comparison with Similar Compounds
8-Methyl-8-nonenoic acid can be compared to other similar compounds, such as 8-Methyl-6-nonenoic acid and nonanoic acid. While these compounds share structural similarities, this compound is unique due to its specific branching and the presence of a double bond at the 8th position. This structural uniqueness contributes to its distinct biochemical properties and applications .
List of Similar Compounds:- 8-Methyl-6-nonenoic acid
- Nonanoic acid
- Methyl 8-methyl-nonanoate
Properties
IUPAC Name |
8-methylnon-8-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h1,3-8H2,2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFMEXVXKGDPSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629101 |
Source
|
Record name | 8-Methylnon-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42150-00-5 |
Source
|
Record name | 8-Methylnon-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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